molecular formula C17H17ClN2O3 B268519 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268519
M. Wt: 332.8 g/mol
InChI Key: LOXGBBDPLLFZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as LY294002, is a small molecule inhibitor that is widely used in scientific research to inhibit phosphoinositide 3-kinase (PI3K) signaling. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of PI3K signaling. PI3K is a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways, including the Akt/mTOR pathway, which promotes cell growth and survival. 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide inhibits PI3K by binding to the ATP-binding pocket of the enzyme, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide are primarily related to the inhibition of PI3K signaling. In cancer cells, this molecule can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth and metastasis. In diabetes, 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide can improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, thereby reducing hyperglycemia and insulin resistance. In cardiovascular diseases, this molecule can prevent the proliferation and migration of vascular smooth muscle cells, thereby reducing atherosclerosis and restenosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in lab experiments are its high potency and selectivity for PI3K inhibition, which allows for precise and specific manipulation of PI3K signaling. However, the limitations of this molecule include its low solubility in aqueous solutions and its potential off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One direction is the development of more potent and selective PI3K inhibitors with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the role of PI3K signaling in other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, the combination of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide with other targeted therapies may provide synergistic effects and improve therapeutic outcomes.

Synthesis Methods

The synthesis of 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves several steps. The first step is the reaction of 4-aminobenzoic acid with 2-methoxyethyl isocyanate to form N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. The second step involves the reaction of N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide with thionyl chloride to form 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is widely used in scientific research to study the role of PI3K signaling in various diseases. This molecule is a potent and selective inhibitor of PI3K, which is a key signaling pathway involved in cell growth, proliferation, and survival. By inhibiting PI3K signaling, 3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide can block the growth and proliferation of cancer cells, reduce insulin resistance in diabetes, and prevent cardiovascular diseases.

properties

Product Name

3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

3-chloro-N-[4-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H17ClN2O3/c1-23-10-9-19-16(21)12-5-7-15(8-6-12)20-17(22)13-3-2-4-14(18)11-13/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)

InChI Key

LOXGBBDPLLFZGG-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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